2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
Description
2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic acetamide derivative featuring a 3-methylphenoxy group linked to an indole scaffold substituted at the 5-position with a 2-oxo-2,3-dihydro-1H-indolyl moiety. This compound belongs to a class of molecules where the acetamide bridge connects aromatic or heterocyclic systems, a structural motif often associated with biological activity, particularly in enzyme inhibition or receptor modulation. The 2-oxoindole core is a pharmacophore observed in multiple bioactive molecules, often contributing to hydrogen-bonding interactions critical for target binding .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-2-4-14(7-11)22-10-17(21)18-13-5-6-15-12(8-13)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFUWRGFMPDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic derivative with potential pharmacological applications. Its structure incorporates an indole moiety, which is frequently associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₂ , indicating a complex structure that may influence its biological behavior. The presence of the indole ring is significant due to its established role in various biological processes.
Biological Activity Overview
Indole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Indoles have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some studies suggest that indole compounds may offer neuroprotective benefits.
Anticancer Studies
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance, a study evaluated the efficacy of various indole derivatives against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MDA-MB-231 | 12 |
| Compound C | MIAPACA | 8 |
Antimicrobial Activity
In vitro studies have shown that related compounds demonstrate antibacterial activity exceeding that of conventional antibiotics like ampicillin. For example, one derivative exhibited MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.03 |
| S. aureus | 0.015 |
| L. monocytogenes | 0.01 |
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties. A specific study highlighted the ability of certain compounds to inhibit apoptosis in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Cell Proliferation : Indole compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress.
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors involved in disease pathways.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. The indole moiety in 2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide may contribute to this effect by modulating various signaling pathways involved in tumor growth and metastasis. For instance, it has been noted that indole derivatives can interfere with the Wnt/β-catenin signaling pathway, which is crucial in many cancers .
- Anti-inflammatory Effects : The compound has potential applications in reducing inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may exhibit similar effects .
- Neuroprotective Effects : There is emerging evidence that indole derivatives can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases .
Case Studies
Several studies have explored the applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences and similarities between 2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide and key analogs:
Key Observations
Phenoxy vs. However, NAPMA’s piperazine ring likely enhances aqueous solubility, a feature absent in the target compound . The absence of a phenoxy group in ’s compound correlates with reduced bioactivity, underscoring its importance in target engagement .
Indole Substitution Patterns :
- Substitution at the indole 5-position (target compound) versus 3-position () may alter binding to biological targets. For example, 5-nitroindole derivatives () exhibit distinct electronic properties compared to the target’s 2-oxoindole .
Hydroxy and oxo groups () prioritize H-bonding, while nitro groups () may favor electrophilic interactions .
Research Findings and Implications
- NAPMA (): Demonstrates osteoclast inhibition via downregulation of c-Fos and NFATc1, suggesting that phenoxy-acetamide derivatives with polar substituents (e.g., piperazine) could optimize bone-related therapeutics .
- 2-Oxoindoline Derivatives (): Compounds like 15 (5-methyl-2-oxoindole) show enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s phenoxy group .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving coupling agents (e.g., DCC/DMAP) to link phenoxyacetic acid to the indole-5-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
